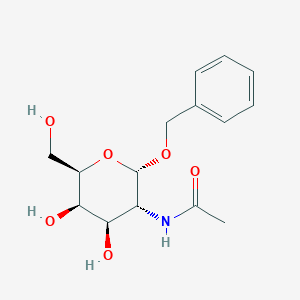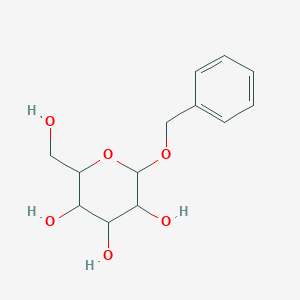![molecular formula C14H10O4S2 B013565 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid CAS No. 1155-51-7](/img/structure/B13565.png)
4-[(4-Carboxyphenyl)disulfanyl]benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to "4-[(4-Carboxyphenyl)disulfanyl]benzoic acid" involves reactions that afford compounds with significant structural and functional diversity. For example, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid through the oxidation of 2-mercaptobenzoic acid results in derivatives via proton transfer, showcasing the synthetic pathways that can lead to compounds with disulfanyl groups (Fazil et al., 2012).
Molecular Structure Analysis
The molecular structures of compounds related to "4-[(4-Carboxyphenyl)disulfanyl]benzoic acid" have been elucidated through various analytical techniques, including X-ray crystallography, demonstrating the formation of extended 1D supramolecular chain networks in some cases (Fazil et al., 2012). These structures reveal the potential for complex formation and the impact of molecular architecture on the properties of these compounds.
Chemical Reactions and Properties
The chemical behavior of "4-[(4-Carboxyphenyl)disulfanyl]benzoic acid" derivatives can be influenced by various functional groups. For instance, the introduction of sulfamyl groups and their electrooxidation demonstrates the reactivity and versatility of these compounds in chemical transformations (Michman & Weiss, 1990).
Physical Properties Analysis
The physical properties, such as thermal stability, are crucial for understanding the applications of these compounds. Some derivatives exhibit good thermal stability, indicating their potential utility in materials science and engineering applications (Fazil et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and participation in a range of chemical reactions, highlight the functional versatility of "4-[(4-Carboxyphenyl)disulfanyl]benzoic acid" derivatives. These properties are essential for the compound's potential applications in synthesis, catalysis, and as building blocks for more complex molecular assemblies (Michman & Weiss, 1990).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
The compound “4-[(4-Carboxyphenyl)disulfanyl]benzoic acid” has been used in the field of crystallography. It was used to form a co-crystal with (1E,4E)-1-N,4-N-bis(pyridin-4-ylmethylidene)cyclohexane-1,4-diamine .
Methods of Application
The co-crystal was prepared through physical mixing of 4-mercaptobenzoic acid and N,N′-bis((pyridine-4-yl)methylene)-cyclohexane-1,4-diamine in a 1:1 molar ratio . Colourless crystals were obtained three days after crystallization by the layering of benzene onto an equivalent volume of DMSO containing the dissolved mixture .
Results or Outcomes
The crystal structure of the co-crystal was determined and published . The crystal was monoclinic with a volume of 2847.3(2) ų .
2. Photophysical Research
Summary of the Application
New derivatives of tetrakis(4-carboxyphenyl) porphyrin, which could potentially include “4-[(4-Carboxyphenyl)disulfanyl]benzoic acid”, were designed, synthesized, and characterized in the field of photophysical research .
Methods of Application
The new derivatives were characterized by IR, proton NMR, and mass spectroscopy. The ground and excited state nature of new derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
Results or Outcomes
The study provided insights into the photophysical properties of the new derivatives .
3. Metal-Organic Frameworks
Summary of the Application
“4-[(4-Carboxyphenyl)disulfanyl]benzoic acid” has been used in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Methods of Application
The MOFs were synthesized under hydrothermal conditions. The compound “4-[(4-Carboxyphenyl)disulfanyl]benzoic acid” was used as a ligand to coordinate with metal ions .
Results or Outcomes
Two new MOFs were synthesized and characterized. These MOFs could have potential applications in gas storage, separation, and catalysis .
4. Synthesis of Metal-Organic Frameworks
Summary of the Application
“4-[(4-Carboxyphenyl)disulfanyl]benzoic acid” has been used in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Methods of Application
The MOFs were synthesized under hydrothermal conditions. The compound “4-[(4-Carboxyphenyl)disulfanyl]benzoic acid” was used as a ligand to coordinate with metal ions .
Results or Outcomes
Two new MOFs were synthesized and characterized. These MOFs could have potential applications in gas storage, separation, and catalysis .
Eigenschaften
IUPAC Name |
4-[(4-carboxyphenyl)disulfanyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMSSMZJKUMFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151123 | |
| Record name | 4,4'-Dithiodibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Carboxyphenyl)disulfanyl]benzoic acid | |
CAS RN |
1155-51-7 | |
| Record name | 4,4'-Dithiodibenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1155-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dithiodibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



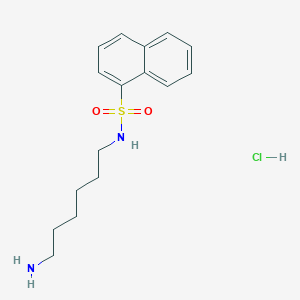

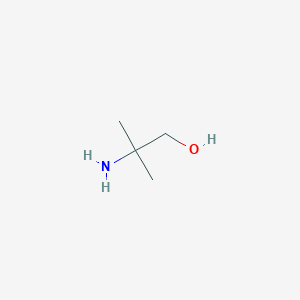

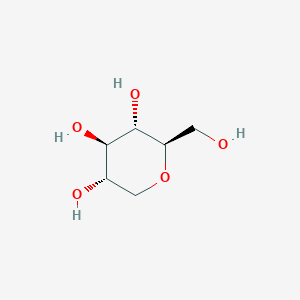
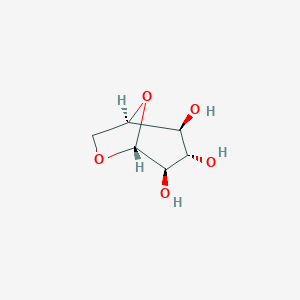

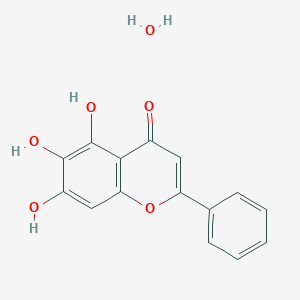
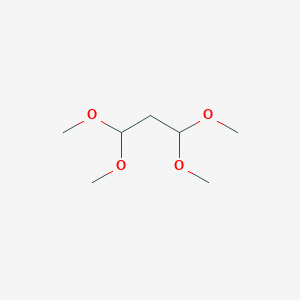
![3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13501.png)
